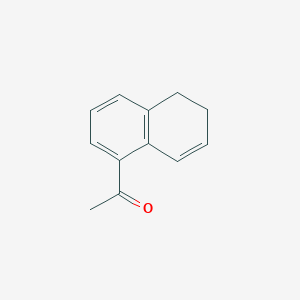
1-(5,6-Dihydronaphthalen-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5,6-Dihydronaphthalen-1-yl)ethan-1-one is an organic compound with the molecular formula C12H14O It is a derivative of naphthalene, characterized by the presence of a ketone group attached to the ethan-1-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(5,6-Dihydronaphthalen-1-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reduction of 1-naphthylacetic acid using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of 1-(5,6-Dihydronaphthalen-1-yl)ethan-1-one may involve catalytic hydrogenation of naphthalene derivatives. This process utilizes catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under high pressure and temperature conditions. The choice of catalyst and reaction parameters can significantly influence the efficiency and selectivity of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(5,6-Dihydronaphthalen-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can yield alcohols, typically using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration.
Major Products:
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols.
Substitution: Nitro, sulfo, or halo derivatives.
Aplicaciones Científicas De Investigación
1-(5,6-Dihydronaphthalen-1-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.
Industry: The compound is utilized in the production of fragrances, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(5,6-Dihydronaphthalen-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act as an inhibitor or activator of enzymes, influencing metabolic pathways and cellular processes. The exact mechanism depends on the specific context and application, but it often involves binding to active sites or allosteric sites on target proteins, thereby modulating their activity .
Comparación Con Compuestos Similares
1-(5,6-Dihydronaphthalen-1-yl)ethan-1-amine: This compound is structurally similar but contains an amine group instead of a ketone group.
1-Naphthylacetic acid: A precursor in the synthesis of 1-(5,6-Dihydronaphthalen-1-yl)ethan-1-one, differing by the presence of a carboxylic acid group.
1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-one: A fully hydrogenated derivative with different chemical properties.
Uniqueness: Its partial hydrogenation and ketone functionality make it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Propiedades
IUPAC Name |
1-(5,6-dihydronaphthalen-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h3-4,6-8H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVYXDBJXVOYQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1C=CCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
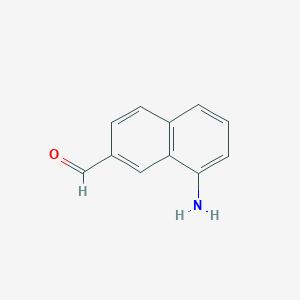
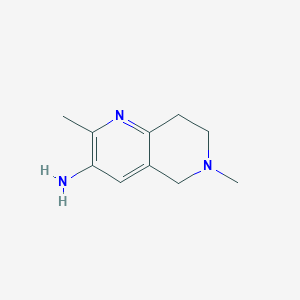
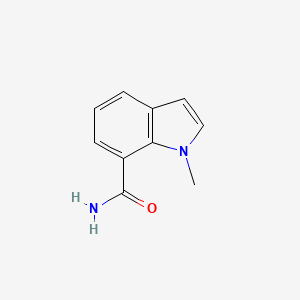

![2-Methoxy-5,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11913919.png)

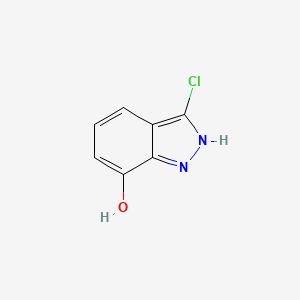
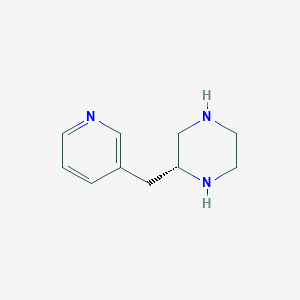
![7-chloro-5-methyl-7aH-imidazo[4,5-b]pyridine](/img/structure/B11913928.png)
![1-Oxaspiro[4.6]undecan-2-one](/img/structure/B11913931.png)
![[2-(Trimethylsilyl)ethoxy]acetic acid](/img/structure/B11913943.png)



